

Enrofloxacin-d5 for Veterinary Drug Residue Analysis: A Technical Guide

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Compound of Interest

Compound Name: Enrofloxacin-d5

Cat. No.: B563872

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For: Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used exclusively in veterinary medicine to treat bacterial infections in animals.[1][2] It is highly effective against a wide range of Gram-negative and Gram-positive bacteria.[1] The primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[1][2][3]

The extensive use of enrofloxacin in food-producing animals raises concerns about the potential for drug residues in edible tissues, such as muscle and liver. In many species, enrofloxacin is metabolized to ciprofloxacin, an active metabolite which is also a medically important antibiotic in human medicine. The presence of these residues in the food supply can pose risks to human health, including the development of antibiotic-resistant bacteria. Consequently, regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for the combined total of enrofloxacin and ciprofloxacin in various animal-derived food products.

Accurate and reliable quantification of these residues is paramount for ensuring food safety and regulatory compliance. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[4] This method's accuracy is significantly enhanced by using a stable isotope-labeled internal standard (IS), such as **Enrofloxacin-d5**.[4]

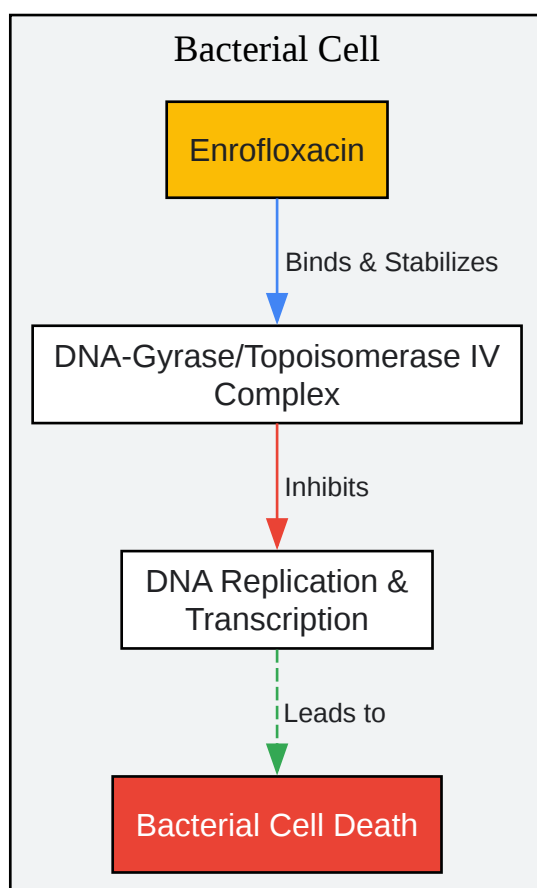
Enrofloxacin-d5 is a deuterated analog of enrofloxacin, meaning five hydrogen atoms have been replaced with deuterium. Because it is chemically and physically almost identical to the target analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to highly precise and accurate quantification.

Core Principles and Methodologies

The foundation of this analytical approach is isotope dilution, where a known quantity of the isotopically labeled standard (**Enrofloxacin-d5**) is added to the sample at the beginning of the extraction process. The ratio of the native analyte to the labeled standard is measured by LC-MS/MS. Since any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, the ratio remains constant, ensuring accurate results.

Mechanism of Action of Enrofloxacin

Enrofloxacin targets the bacterial enzymes DNA gyrase and topoisomerase IV. It binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands.^{[1][3]} This action blocks DNA replication and transcription, leading to rapid bacterial cell death.^{[1][5]}

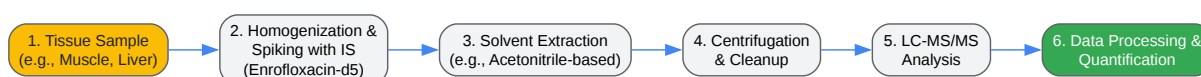


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Figure 1. Simplified diagram of Enrofloxacin's mechanism of action.

Analytical Workflow

The overall workflow for the analysis of enrofloxacin residues using **Enrofloxacin-d5** involves several key stages, from sample receipt to final data analysis. Each step is critical for achieving accurate and reproducible results.



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Figure 2. General experimental workflow for veterinary drug residue analysis.

Experimental Protocols

The following protocols are synthesized from established methods for the analysis of enrofloxacin in animal tissues.[4][6]

Sample Preparation and Extraction

- Homogenization: Weigh approximately 2-5 grams of the tissue sample (e.g., chicken liver, fish muscle) into a centrifuge tube.
- Internal Standard Spiking: Add a known concentration of **Enrofloxacin-d5** solution to each sample, quality control, and calibration standard.
- Extraction: Add an appropriate volume (e.g., 10-20 mL) of an extraction solvent. Common solvents include acetonitrile containing 1% formic acid or 5% phosphoric acid in 50% acetonitrile.[6]
- Vortexing/Shaking: Vortex or shake the samples vigorously for 1-5 minutes to ensure thorough mixing and extraction of the analytes from the tissue matrix.
- Centrifugation: Centrifuge the samples at high speed (e.g., 8,000-10,000 rpm) for 5-10 minutes to separate the solid tissue debris from the liquid extract.
- Supernatant Collection: Carefully transfer the supernatant (the liquid extract) to a clean tube.
- Cleanup (Defatting): For fatty matrices, a cleanup step may be necessary. Add an equal volume of a non-polar solvent like n-hexane, vortex, and centrifuge. Discard the upper n-hexane layer.
- Final Preparation: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The instrumental analysis is performed using a high-performance liquid chromatograph coupled to a tandem mass spectrometer.

- Chromatographic Column: A C18 reverse-phase column (e.g., 100 x 4.6 mm, 2.7 μ m) is commonly used for separation.[\[7\]](#)
- Mobile Phase: A gradient elution is typically employed using:
 - Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.[\[7\]](#)
 - Mobile Phase B: Methanol or Acetonitrile.[\[7\]](#)
- Flow Rate: A typical flow rate is between 0.4 and 0.8 mL/min.[\[7\]](#)[\[8\]](#)
- Ionization: Electrospray Ionization in Positive Mode (ESI+) is used.[\[8\]](#)
- Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both enrofloxacin and the internal standard, **Enrofloxacin-d5**.[\[6\]](#)

Data Presentation and Method Performance

The performance of the analytical method is validated by assessing several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

Quantitative Data

The following tables summarize typical mass spectrometry parameters and method performance characteristics gathered from various studies.

Table 1: Typical LC-MS/MS Parameters for Enrofloxacin and **Enrofloxacin-d5**

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)
Enrofloxacin	360.2	316.2	245.1
Enrofloxacin-d5	365.2	321.2	245.1

Data synthesized from multiple sources.[\[4\]](#)[\[6\]](#)

Table 2: Example Method Performance Characteristics

Analyte(s)	Matrix	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	Precision (RSD %)
Enrofloxacin & Ciprofloxacin	Chicken Liver	1.17	3.90	Not Reported	Not Reported
Enrofloxacin	Aquatic Animal Muscle	Not Reported	2.0	97.1 - 106	≤ 2.14

Data sourced from references[8] and[4].

Conclusion

The use of **Enrofloxacin-d5** as an internal standard is a critical component of robust and reliable methods for the quantification of enrofloxacin residues in veterinary samples. Its chemical similarity to the analyte ensures that it accurately corrects for variations during sample processing and instrumental analysis. This isotope dilution LC-MS/MS approach provides the high degree of accuracy and precision required by researchers and regulatory bodies to monitor veterinary drug residues effectively, thereby safeguarding the food supply and protecting public health. The detailed protocols and performance data presented in this guide serve as a foundational resource for professionals in the field of drug development and food safety analysis.

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